3-Bromoimidazo[1,2-a]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromoimidazo[1,2-a]pyridines can be achieved through multiple methods. One notable approach involves the use of α-bromoketones and 2-aminopyridine under different conditions. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have been synthesized from α-bromoketones and 2-aminopyridine, showcasing the chemodivergent nature of these reactions depending on the choice of solvents and catalysts (Liu et al., 2019). Another technique involves copper-mediated aerobic oxidative coupling, which tolerates various functional groups and yields a series of 3-bromo-imidazo[1,2-a]pyridines under mild conditions (Zhou et al., 2016).
Scientific Research Applications
1. Chemodivergent Synthesis
- Application Summary: 3-Bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This process is part of a chemodivergent synthesis, which allows for the creation of different compounds from the same starting materials.
- Methods of Application: The synthesis involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free. Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
- Results or Outcomes: The process resulted in the successful synthesis of 3-bromoimidazo[1,2-a]pyridines. These compounds could be further transferred to other skeletons .
2. One-Pot Synthesis
- Application Summary: 3-Bromoimidazo[1,2-a]pyridine derivatives have been directly synthesized from the reaction of 2-aminopyridine derivative with α-haloketone derivatives in DMSO at room temperature .
- Methods of Application: The synthesis involves the reaction of 2-aminopyridine derivative with α-haloketone derivatives in DMSO at room temperature .
- Results or Outcomes: The process resulted in the successful synthesis of 3-Bromoimidazo[1,2-a]pyridine derivatives .
3. Antimicrobial and Antiprotozoal Applications
- Application Summary: 3-Bromoimidazo[1,2-a]pyridine derivatives have been reported to possess antimicrobial and antiprotozoal activities .
- Results or Outcomes: The specific outcomes would also depend on the species being targeted, but in general, these compounds have been found to be effective in inhibiting the growth of certain microbes and protozoa .
4. Anti-inflammatory Applications
- Application Summary: 3-Bromoimidazo[1,2-a]pyridine derivatives have been reported to possess anti-inflammatory activities .
- Results or Outcomes: These compounds have been found to be effective in reducing inflammation, although the specific outcomes would depend on the nature and severity of the inflammation .
5. Laboratory Chemicals
- Application Summary: 3-Bromoimidazo[1,2-a]pyridine is used as a laboratory chemical .
- Results or Outcomes: The outcomes would depend on the specific reactions in which this compound is used .
6. Antiviral Applications
- Application Summary: 3-Bromoimidazo[1,2-a]pyridine derivatives have been reported to possess antiviral activities .
- Results or Outcomes: These compounds have been found to be effective in inhibiting the replication of certain viruses .
7. Antibacterial Applications
- Application Summary: 3-Bromoimidazo[1,2-a]pyridine derivatives have been reported to possess antibacterial activities .
- Results or Outcomes: These compounds have been found to be effective in inhibiting the growth of certain bacteria .
8. Antipsychotic Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYSHMNJHJRIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316592 | |
Record name | 3-bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,2-a]pyridine | |
CAS RN |
4926-47-0 | |
Record name | 3-Bromoimidazo(1,2-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4926-47-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00316592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Bromoimidazo[1,2-a]pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98CRW686QQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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